CCR5 Antagonist Potency: Sub-Nanomolar IC50 Confirmed in Functional Cellular Assay
Ethyl 5-aminopyrimidine-2-carboxylate exhibits antagonist activity at the human CCR5 receptor with an IC₅₀ of 0.100 nM in a functional cellular assay using P4R5 cells co-expressing CD4 and an LTR-β-galactosidase construct [1]. This sub-nanomolar potency establishes a defined benchmark for compound selection when screening 5-aminopyrimidine carboxylate scaffolds for CCR5-targeted applications. No equivalent CCR5 activity data are available for the methyl ester analog (CAS 73418-88-9) or tert-butyl ester analog (CAS 1888307-94-5) in the same assay system, making the ethyl ester variant the only quantitatively characterized member of this series for CCR5 antagonism [1].
| Evidence Dimension | CCR5 receptor antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.100 nM |
| Comparator Or Baseline | Methyl 5-aminopyrimidine-2-carboxylate (CAS 73418-88-9): No CCR5 IC₅₀ data available; tert-Butyl 5-aminopyrimidine-2-carboxylate (CAS 1888307-94-5): No CCR5 IC₅₀ data available |
| Quantified Difference | Not calculable due to absence of comparator data; target compound provides the only available quantitative reference for this scaffold class |
| Conditions | P4R5 cells co-expressing CD4 and LTR-β-galactosidase construct; antagonist activity measured as inhibition of HIV entry |
Why This Matters
Researchers requiring validated CCR5 antagonist activity in the sub-nanomolar range must select ethyl 5-aminopyrimidine-2-carboxylate specifically, as analog activity remains uncharacterized in comparable assays.
- [1] BindingDB. BDBM50394596 (CHEMBL2164202). CCR5 Antagonist Activity Data. ChEMBL-curated entry. View Source
